

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Aminocyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **1-aminocyclobutanecarboxylic acid**. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy of **1-aminocyclobutanecarboxylic acid**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.0 - 2.2	Multiplet	2H	Cyclobutane CH ₂ (β)
~2.5 - 2.7	Multiplet	4H	Cyclobutane CH ₂ (α)
~3.5 (broad)	Singlet	2H	Amino (-NH ₂)
~11-12 (broad)	Singlet	1H	Carboxylic acid (-COOH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~175 - 180	Carboxylic acid carbon (-COOH)
~55 - 60	Quaternary carbon (C-NH ₂)
~30 - 35	Cyclobutane carbons (-CH ₂ -)
~15 - 20	Cyclobutane carbon (-CH ₂ -)

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
2800-3200	Medium	N-H stretch (Amino group)
~2950	Medium	C-H stretch (Cyclobutane)
~1740	Strong	C=O stretch (Carboxylic acid) [1]
~1640	Medium	N-H bend (Amino group)
~1400	Medium	C-O-H bend (Carboxylic acid)

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1-aminocyclobutanecarboxylic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as the chemical shifts of the exchangeable protons (-NH₂ and -COOH) are highly solvent-dependent. For observing these protons, aprotic solvents like DMSO-d₆ are preferred. In D₂O, these signals will exchange with deuterium and may not be observed.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) or the residual solvent peak.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly dry both the **1-aminocyclobutanecarboxylic acid** sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
- Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[2]

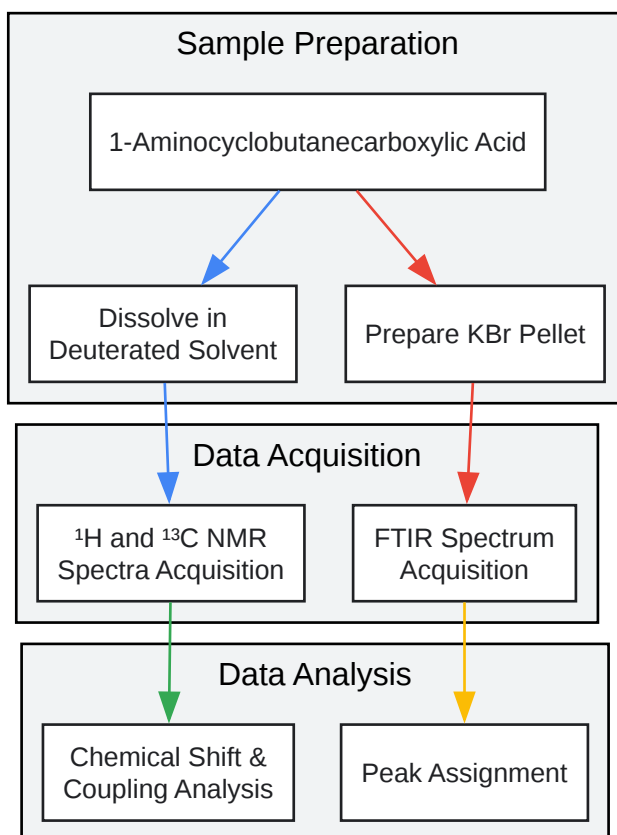
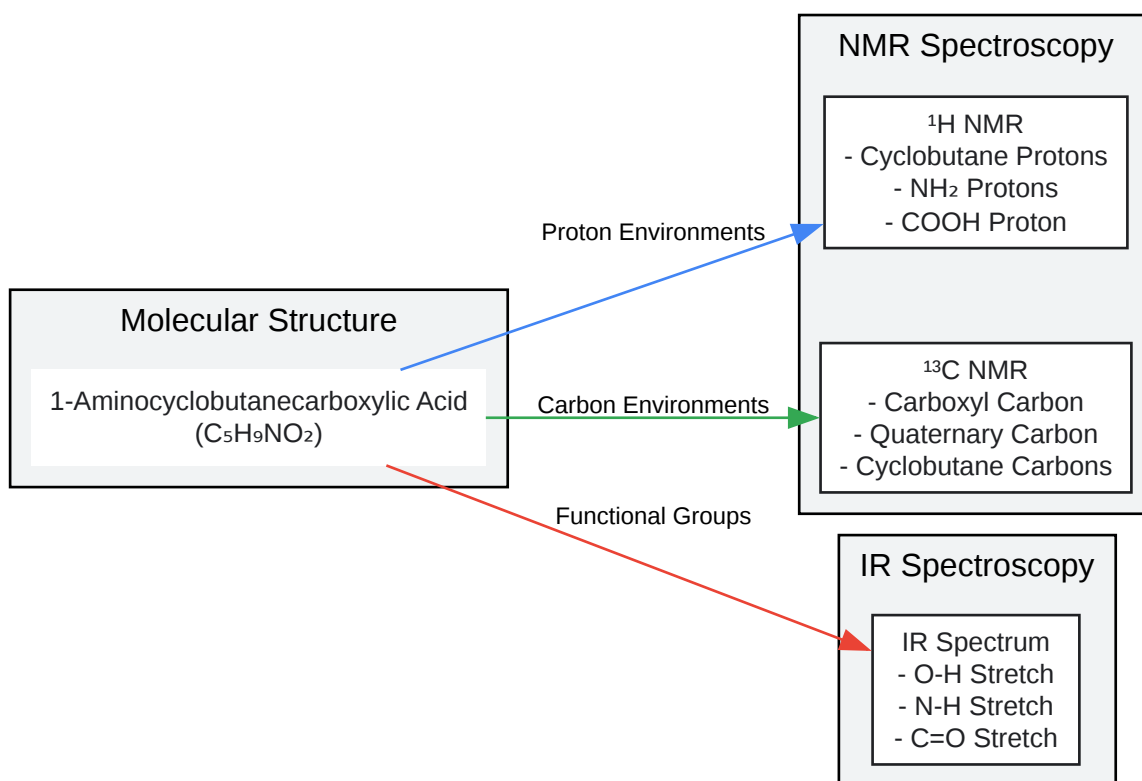
Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its spectral features, as well as a typical experimental workflow.



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References

- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
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